N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound featuring a combination of indole, benzamide, and tetrazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The brominated indole is reacted with ethylamine to introduce the ethyl chain.
Synthesis of the Benzamide: The benzamide moiety is synthesized separately, often starting from 2-chloro-5-nitrobenzoic acid, which is reduced to the corresponding amine and then reacted with a tetrazole derivative.
Coupling Reaction: Finally, the indole derivative and the benzamide are coupled using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the benzamide precursor can be reduced using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The chloro group in the benzamide can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives from nitro reduction.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for further modifications and derivatizations.
Biology
Biologically, this compound can be used to study the effects of indole derivatives on cellular processes. Indole derivatives are known for their roles in cell signaling and as precursors to neurotransmitters.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the tetrazole ring is particularly interesting for its potential to interact with biological targets.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties due to the conjugated systems present in the molecule.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with various molecular targets. The indole moiety can interact with serotonin receptors, while the tetrazole ring can bind to metal ions or enzymes. These interactions can modulate signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]benzamide: Lacks the bromine and tetrazole groups, making it less versatile in terms of chemical reactivity.
2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Lacks the indole moiety, reducing its biological activity.
Uniqueness
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the combination of indole, bromine, and tetrazole functionalities. This combination allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H14BrClN6O |
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Molecular Weight |
445.7 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-2-chloro-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H14BrClN6O/c19-13-1-4-17-12(9-13)5-7-25(17)8-6-21-18(27)15-10-14(2-3-16(15)20)26-11-22-23-24-26/h1-5,7,9-11H,6,8H2,(H,21,27) |
InChI Key |
VFASQBSFTLCYOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)NCCN3C=CC4=C3C=CC(=C4)Br)Cl |
Origin of Product |
United States |
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